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Compound of Interest

Compound Name: 1,4-Oxazepane

Cat. No.: B1358080

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen
atoms, is an emerging privileged structure in medicinal chemistry. Its inherent three-
dimensionality and conformational flexibility make it an attractive template for the design of
novel therapeutics. The introduction of chirality into the 1,4-oxazepane ring system significantly
expands its chemical space and allows for fine-tuning of its interactions with biological targets.
This technical guide provides a comprehensive overview of the chirality and stereochemistry of
1,4-oxazepanes, focusing on their synthesis, conformational analysis, and the stereochemical
outcomes of their reactions. This document is intended for researchers, scientists, and drug
development professionals.

Introduction to Chirality in 1,4-Oxazepanes

Chirality in 1,4-oxazepane derivatives can arise from the presence of one or more stereogenic
centers on the ring or its substituents. The flexible nature of the seven-membered ring gives
rise to a complex conformational landscape, with the chair-like conformation being the most
energetically favorable in many cases. The spatial arrangement of substituents on the chiral
centers, combined with the ring's conformation, dictates the molecule's overall shape and its
ability to engage in specific interactions with biological macromolecules.

Synthesis of Chiral 1,4-Oxazepanes

The synthesis of chiral 1,4-oxazepanes can be broadly categorized into two main approaches:
diastereoselective and enantioselective synthesis.
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Diastereoselective Synthesis

Diastereoselective strategies often involve the use of chiral starting materials to induce the
formation of one diastereomer over another. A notable example is the synthesis of 1,4-
oxazepane-5-carboxylic acids from polymer-supported homoserine.[1][2] In this approach, the
stereochemistry of the starting amino acid directs the formation of the 1,4-oxazepane ring.
However, the cyclization step can lead to the formation of a mixture of diastereomers at a
second stereocenter.[1][2][3] The ratio of these diastereomers is often dependent on the nature
of the substituents on the starting materials.[1][2][3]

The separation of these diastereomeric mixtures can be achieved through chromatographic
techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
Subsequent catalytic hydrogenation of a nitro group to an aniline has been shown to improve
the separability of the resulting diastereomeric anilines, allowing for the isolation and full
characterization of the major isomers.[1][2][3]

Enantioselective Synthesis

Enantioselective synthesis of 1,4-oxazepanes aims to produce a single enantiomer from
achiral or racemic starting materials through the use of a chiral catalyst or auxiliary. While
literature specifically detailing enantioselective syntheses of simple 1,4-oxazepanes is still
emerging, methods developed for the closely related benzolf][1][4]oxazepine system offer
valuable insights. One such method is the highly diastereoselective Ugi-Joullié reaction of
chiral cyclic imines, which allows for the synthesis of specific stereoisomers.[5] Furthermore, a
thermodynamically controlled base-catalyzed epimerization can provide access to the
corresponding cis isomers, enabling a stereodivergent approach to all four stereoisomers.[5]

For the analogous 1,4-benzoxazepines, a highly enantioselective desymmetrization of 3-
substituted oxetanes catalyzed by a chiral phosphoric acid has been developed, yielding
products with high enantiomeric excess (ee).[4][5] This strategy highlights the potential for
catalyst-controlled enantioselective ring-opening reactions to access chiral 1,4-oxazepane
derivatives.

Stereoisomers and Conformational Analysis

The presence of multiple stereocenters in 1,4-oxazepane derivatives leads to the existence of
diastereomers and enantiomers. The relative and absolute configurations of these
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stereoisomers are crucial for their biological activity.
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Caption: Stereoisomers of a 2,5-disubstituted 1,4-oxazepane.

The conformational flexibility of the seven-membered ring is a key feature of 1,4-oxazepanes.
[1] Detailed NMR studies, including the analysis of vicinal 1H-1H coupling constants and
Nuclear Overhauser Effect (NOE) correlations, have shown that the 1,4-oxazepane scaffold
often exists in the most energetically favorable chair conformation.[1] The specific chair
conformation adopted and the axial or equatorial orientation of substituents can significantly
influence the molecule's properties.

Chiral Separation and Analysis

The separation of enantiomers and diastereomers is critical for the development of
stereochemically pure 1,4-oxazepane-based drug candidates. High-performance liquid
chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques
for chiral separations. Polysaccharide-based chiral stationary phases (CSPs) are widely used
and have shown success in separating a broad range of chiral compounds.
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Caption: General workflow for chiral separation of 1,4-oxazepanes.

Quantitative Data

The following tables summarize quantitative data for representative chiral 1,4-oxazepane
derivatives and related compounds.
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Table 1: Diastereomeric Ratios and Yields of Chiral 1,4-Oxazepane-5-carboxylic Acid

Derivatives[1]

Crude Overall
Diastereom Yield of

Compound R* R? R3 . . .
eric Ratio Major
(C2 R:S) Isomer (%)

7a Boc H Ph 72:28 10

7b Boc H 4-MeO-Ph 69:31 21

7c Boc H 4-F-Ph 70:30 25

7d Boc H 4-Cl-Ph 75:25 30

Te Boc H 4-Br-Ph 73:27 28

Table 2: Specific Rotation of Chiral 1,4-Oxazepane Derivatives and Analogs
Specific Concentration
Compound . Solvent Reference
Rotation [a]D (g/100mL)

(2R,5S)-1,4-

Oxazepane -36.2° 0.062 MeCN [1]

Derivative 7a

(2S,5S)-1,4-

Oxazepane -76.9° 0.029 MeCN [1]

Derivative 7b

Chiral 1,4,2-

Oxazaphosphepi  +37.3° 1.0 CHCIs [6]

ne 8c

Chiral 1,4,2-

Oxazaphosphepi  -68.3° 1.0 CHCIs [6]

ne 9c
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Table 3: Enantiomeric Excess and Yields for Enantioselective Synthesis of Benzol[f][1]
[4]oxazepine Analogs[5]

Enantiomeric Excess (ee,

Product Yield (%)

%)
2a 85 92
2b 69 88
2c 70 88
2h 96 94
2l 85 92

Experimental Protocols
General Procedure for the Synthesis of 1,4-Oxazepane-
5-carboxylic Acid Derivatives[1]

A resin with an immobilized homoserine derivative is swelled in a suitable solvent (e.g.,
dichloromethane). A solution of a substituted 2-bromoacetophenone and a base (e.g.,
diisopropylethylamine) in a solvent (e.g., N,N-dimethylformamide) is added, and the mixture is
shaken at room temperature. After completion of the reaction, the resin is washed thoroughly.
The 1,4-oxazepane derivative is cleaved from the resin using a cleavage cocktail (e.g.,
trifluoroacetic acid and triethylsilane in dichloromethane). The crude product is then purified by
reversed-phase HPLC to separate the diastereomers.
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Caption: Synthetic workflow for 1,4-oxazepane-5-carboxylic acids.

General Procedure for Chiral Separation by HPLC/SFC

A racemic or diastereomeric mixture of the 1,4-oxazepane derivative is dissolved in a suitable
solvent to prepare a stock solution. A screening of various polysaccharide-based chiral
stationary phases is performed using an automated column switcher. Different mobile phase
systems, including normal-phase, reversed-phase, and supercritical fluid conditions, are
evaluated. The separation is optimized by adjusting parameters such as the gradient,
temperature, and flow rate to achieve a resolution of >1.5 between the sterecisomers.

Applications in Drug Development

The 1,4-oxazepane scaffold is present in a number of pharmacologically active compounds.[1]
Its unique three-dimensional structure allows for the presentation of substituents in well-defined
spatial orientations, which is crucial for specific interactions with biological targets. The ability to
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synthesize stereochemically pure 1,4-oxazepanes is of paramount importance, as different
stereoisomers of a drug can exhibit distinct pharmacological and toxicological profiles. The
development of robust synthetic and analytical methods for chiral 1,4-oxazepanes is therefore
a key enabling step in the discovery of new and improved therapeutics.

In conclusion, the stereochemistry of 1,4-oxazepanes is a rich and complex field with
significant implications for drug discovery and development. A thorough understanding of the
synthetic methodologies to control stereochemistry, coupled with detailed conformational
analysis and robust analytical techniques for chiral separation, is essential for unlocking the full
potential of this promising heterocyclic scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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